
2,4-dimethyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dimethyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DB869 and is known for its unique structure and properties that make it an ideal candidate for various laboratory experiments.
Applications De Recherche Scientifique
Clinical Trial of Isothiocyanate as an Inhibitor of Metabolic Activation
Isothiocyanates, found in cruciferous vegetables, have been studied for their ability to inhibit the metabolic activation of carcinogens from tobacco smoke, offering insights into potential chemopreventive applications. This research focused on a clinical trial to determine the effect of 2-phenethyl isothiocyanate (PEITC) on smokers, aiming to reduce the metabolic activation of a tobacco-specific lung carcinogen. The study found a modest reduction in carcinogen metabolism, suggesting further exploration of isothiocyanates in cancer prevention (Yuan et al., 2016) Clinical Trial of 2-Phenethyl Isothiocyanate as an Inhibitor of Metabolic Activation.
Changes in DNA Methylation Patterns Due to Benzene Exposure
Exposure to benzene, a widespread pollutant, has been associated with changes in DNA methylation patterns, suggesting a potential risk for developing acute myelogenous leukemia (AML) and other cancers. This study explored epigenetic alterations in individuals exposed to low levels of benzene, highlighting the complex interactions between environmental exposures and genetic regulation that could contribute to carcinogenesis (Bollati et al., 2007) Changes in DNA methylation patterns in subjects exposed to low-dose benzene.
Exposure to Organophosphorus and Pyrethroid Pesticides
A study on South Australian preschool children's exposure to organophosphorus (OP) and pyrethroid (PYR) pesticides provided insights into the widespread environmental exposure and potential neurotoxic effects of these chemicals. Understanding such exposure is crucial for developing public health policies and regulations concerning chemical use (Babina et al., 2012) Environmental exposure to organophosphorus and pyrethroid pesticides in South Australian preschool children: a cross sectional study.
Toxic Encephalopathy and Methemoglobinemia
The case of a 35-year-old man exposed to 5-amino-2-(trifluoromethyl)pyridine, an intermediate in pharmaceutical product synthesis, highlighted the compound's toxicity, including methemoglobinemia and toxic encephalopathy. This underscores the importance of handling precautions and further toxicity evaluation in industrial settings (Tao et al., 2022) Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning.
Mécanisme D'action
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, have been found to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule . This can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been found to have antioxidative and antibacterial properties, and their effects on cell cycle have been characterized .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy in drug design, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine derivatives often show significant pharmacological activity .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Propriétés
IUPAC Name |
2,4-dimethyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c1-14-7-8-16(15(2)13-14)21(19,20)17-9-3-4-10-18-11-5-6-12-18/h7-8,13,17H,5-6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOQXANNDBVTFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC#CCN2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

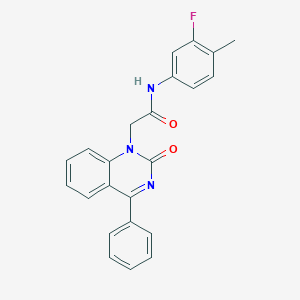

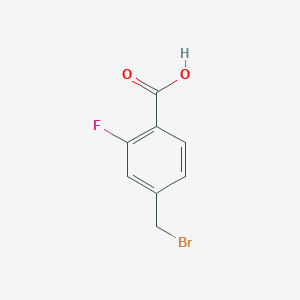
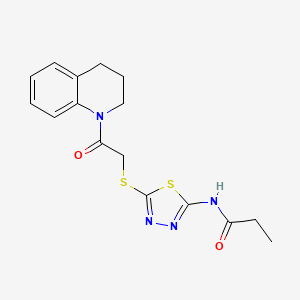
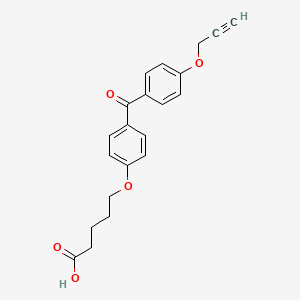
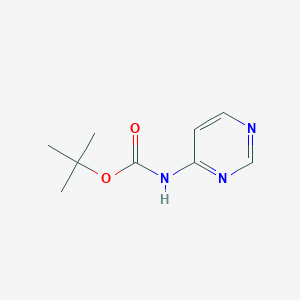
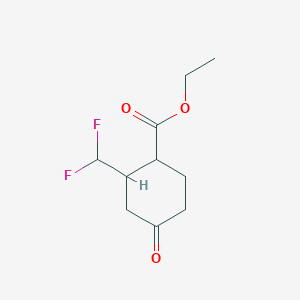

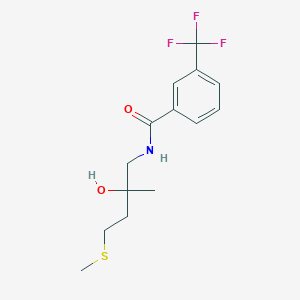
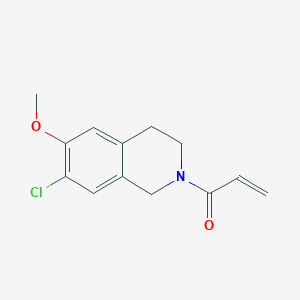

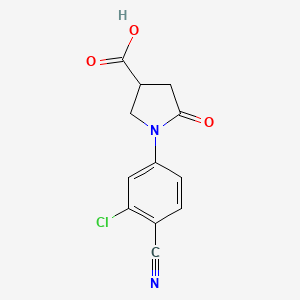

![1-[4-Phenyl-4-[3-(pyridin-4-ylmethoxy)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2868453.png)